Analytical Determination and Theoretical Calculation of the Exact Molecular Weight of 2-Ethyl-6-methyl-pyridin-4-ylamine
Analytical Determination and Theoretical Calculation of the Exact Molecular Weight of 2-Ethyl-6-methyl-pyridin-4-ylamine
Executive Summary
In early-stage drug discovery, pyridine derivatives frequently serve as critical pharmacophores due to their favorable pharmacokinetic properties and hydrogen-bonding capabilities. 2-Ethyl-6-methyl-pyridin-4-ylamine (also known as 2-ethyl-6-methylpyridin-4-amine, CAS: 849226-50-2)[1][2] is a highly substituted heterocyclic compound with the molecular formula C8H12N2 [1][3].
To confirm the successful synthesis and structural integrity of this compound, researchers must utilize High-Resolution Mass Spectrometry (HRMS). This requires a precise understanding of the difference between the compound's average molecular weight (136.19 g/mol ) and its exact monoisotopic mass (136.100048 Da)[4][5]. This technical guide provides the theoretical framework, structural logic, and a self-validating analytical protocol for the exact mass determination of this molecule.
Theoretical Mass Calculation
In standard laboratory settings, chemists use the average molecular weight to calculate reaction yields and molarities. This value is derived from the standard atomic weights established by IUPAC, which account for the natural terrestrial abundance of all isotopes[6][7].
However, mass spectrometers separate and detect individual ions rather than bulk isotopic mixtures. Therefore, HRMS validation requires the exact mass (monoisotopic mass), which is calculated using only the most abundant, lowest-mass isotope of each constituent element (e.g., ^12C, ^1H, ^14N).
Quantitative Data: Isotopic Mass Contributions
To calculate the exact mass of 2-Ethyl-6-methyl-pyridin-4-ylamine (C8H12N2), we sum the exact masses of its constituent isotopes.
| Element | Primary Isotope | Exact Mass (Da) | Atom Count | Total Contribution (Da) |
| Carbon | ^12C | 12.000000 | 8 | 96.000000 |
| Hydrogen | ^1H | 1.007825 | 12 | 12.093900 |
| Nitrogen | ^14N | 14.003074 | 2 | 28.006148 |
| Total | 136.100048 Da [4][5] |
Note: The average molecular weight for this formula is ~136.19 g/mol [4][5].
Structural Logic & Physicochemical Properties
The specific substitution pattern on the pyridine core dictates the molecule's ionization efficiency, chromatographic retention, and biological binding affinity. Understanding this causality is crucial for optimizing analytical workflows.
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C4-Amine Group (-NH2): Acts as a strong electron-donating group via resonance. This increases the electron density on the pyridine nitrogen, altering its pKa and making it a more efficient hydrogen-bond acceptor.
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C2-Ethyl & C6-Methyl Groups: These alkyl substituents provide steric shielding around the pyridine nitrogen. Furthermore, they significantly increase the molecule's lipophilicity (LogP), which is the primary driver for retention on a reverse-phase C18 chromatography column.
Logical mapping of structural substituents to physicochemical properties.
Analytical Workflow for Mass Verification (LC-ESI-HRMS)
To definitively identify 2-Ethyl-6-methyl-pyridin-4-ylamine, we employ a self-validating Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) workflow. Every step in this protocol is designed with a specific physicochemical causality in mind.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Calibration
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Protocol: Dissolve the analyte in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL. Spike the sample with a known internal standard (e.g., reserpine, m/z 609.2806) for lock-mass calibration.
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Causality: Formic acid acts as an essential proton source, driving the acid-base equilibrium toward the protonated species [M+H]+. The internal standard creates a self-validating system by continuously correcting for subtle instrument drift (temperature/voltage fluctuations) during the acquisition.
Step 2: UHPLC Separation
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Protocol: Inject 2 µL of the prepared sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
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Causality: The C18 stationary phase interacts with the lipophilic C2-ethyl and C6-methyl groups. This separates the target analyte from highly polar matrix suppressors (salts/unreacted reagents) before they enter the MS source, preventing ion suppression and ensuring maximum sensitivity.
Step 3: ESI Ionization (Positive Ion Mode)
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Protocol: Apply a capillary voltage of 3.0 kV at a desolvation temperature of 350°C.
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Causality: The basic pyridine nitrogen readily accepts a proton from the acidic mobile phase. The theoretical exact mass of the resulting [M+H]+ ion is calculated by adding the mass of a proton (1.007276 Da) to the neutral monoisotopic mass (136.100048 Da), yielding a target m/z of 137.107324 Da .
Step 4: Mass Analysis (Orbitrap or Q-TOF)
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Protocol: Acquire MS1 spectra at a resolving power of >60,000 (measured at m/z 200).
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Causality: High resolution is mandatory to separate the target m/z 137.1073 from isobaric background ions (molecules with the same nominal mass of 137 but different exact masses), ensuring unambiguous identification.
Step 5: Data Processing & Self-Validation
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Protocol: Extract the ion chromatogram (EIC) for m/z 137.1073. Calculate the mass error using the following formula: Mass Error (ppm) =[(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10^6
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Causality: An experimental mass error of < 5 ppm self-validates the chemical identity of the synthesized batch, confirming that the molecular formula is indeed C8H12N2.
Step-by-step LC-HRMS workflow for exact mass determination and validation.
References
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PubChem. "4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635" (Proxy for C8H12N2 Exact Mass). National Center for Biotechnology Information. URL:[Link]
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Wikipedia. "C8H12N2". Wikimedia Foundation. URL:[Link]
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IUPAC / OSTI. "Standard atomic weights of the elements 2020 (IUPAC Technical Report)". Office of Scientific and Technical Information. URL: [Link]
Sources
- 1. 2-ethyl-6-methyl-pyridin-4-ylamine,849226-50-2 [rovathin.com]
- 2. CAS:68055-69-6, 3-Ethylisoquinolin-5-amine-毕得医药 [bidepharm.com]
- 3. C8H12N2 - Wikipedia [en.wikipedia.org]
- 4. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Octanedinitrile | C8H12N2 | CID 12385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. The Table of Standard Atomic Weights—An exercise in consensus - PMC [pmc.ncbi.nlm.nih.gov]
